molecular formula C10H18N2O3 B1461157 1,3-Diisopropyl-1H-imidazol-3-ium hydrogen carbonate CAS No. 1372124-90-7

1,3-Diisopropyl-1H-imidazol-3-ium hydrogen carbonate

Cat. No. B1461157
CAS RN: 1372124-90-7
M. Wt: 214.26 g/mol
InChI Key: URLYNIQMFSXCCU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diisopropyl-1H-imidazol-3-ium hydrogen carbonate is a compound with the molecular formula C10H18N2O3 . It has an average mass of 214.262 Da and a mono-isotopic mass of 214.131744 Da . This compound is a potential candidate for various applications due to its versatile properties.


Molecular Structure Analysis

The molecular structure of 1,3-Diisopropyl-1H-imidazol-3-ium hydrogen carbonate consists of 10 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Catalysis and Polymer Synthesis

One notable study highlights the use of imidazol(in)ium hydrogen carbonates as a genuine source of N-heterocyclic carbenes (NHCs), facilitating the preparation of NHC metal complexes and their application in organocatalyzed reactions, including benzoin condensation and ring-opening polymerization of d,l-lactide. This process benefits from the stability and ease of handling of the [NHC(H)][HCO3] salts under ambient conditions, enhancing the accessibility of NHCs for various catalytic applications (Fèvre, Pinaud, Leteneur, Gnanou, Vignolle, Taton, Miqueu, & Sotiropoulos, 2012).

Lithium-Ion Battery Technology

Another research introduces a dicationic ionic liquid, incorporating an imidazolium derivative, as a non-flammable electrolyte additive for lithium-ion batteries. This additive enhances battery life, cycling performance, and safety at higher temperatures, addressing major concerns related to the degradation of materials inside batteries and offering a significant improvement in discharge capacities after extensive cycling (Chatterjee, Pathak, Lakma, Sharma, Sahu, & Singh, 2020).

Chemical Fixation of Carbon Dioxide

Imidazolium-based ionic liquids have been synthesized and utilized as catalysts for converting carbon dioxide into valuable products through the cycloaddition of CO2 to epoxides, producing cyclic carbonates. These catalysts, being metal-free and homogeneous, show high conversions and selectivities under mild pressure conditions, indicating a promising approach for CO2 fixation into cyclic carbonates, a key objective in green chemistry (Girard, Simon, Zanatta, Marmitt, Gonçalves, & Dupont, 2014).

Advanced Materials and Green Chemistry

The synthesis and application of an imidazol-3-ium trinitromethanide as a nanostructured ionic liquid (NIL) catalyst for the synthesis of imidazo[1,2-a]pyrimidine-3-carbonitriles demonstrate the adaptability of these compounds in promoting environmentally friendly chemical processes. This example showcases the utility of imidazolium-based compounds in facilitating high-yield reactions under neat conditions, contributing to the advancement of green chemistry principles (Yarie, Zolfigol, Baghery, Khoshnood, Alonso, Kalhor, Bayat, & Asgari, 2018).

properties

IUPAC Name

1,3-di(propan-2-yl)imidazol-1-ium;hydrogen carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N2.CH2O3/c1-8(2)10-5-6-11(7-10)9(3)4;2-1(3)4/h5-9H,1-4H3;(H2,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLYNIQMFSXCCU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C[N+](=C1)C(C)C.C(=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diisopropyl-1H-imidazol-3-ium hydrogen carbonate

CAS RN

1372124-90-7
Record name 1,3-Diisopropylimidazolium Hydrogencarbonate (contains varying amounts of 1,3-Diisopropylimidazolium-2-carboxylate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Diisopropyl-1H-imidazol-3-ium hydrogen carbonate
Reactant of Route 2
1,3-Diisopropyl-1H-imidazol-3-ium hydrogen carbonate
Reactant of Route 3
1,3-Diisopropyl-1H-imidazol-3-ium hydrogen carbonate
Reactant of Route 4
1,3-Diisopropyl-1H-imidazol-3-ium hydrogen carbonate
Reactant of Route 5
1,3-Diisopropyl-1H-imidazol-3-ium hydrogen carbonate
Reactant of Route 6
1,3-Diisopropyl-1H-imidazol-3-ium hydrogen carbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.